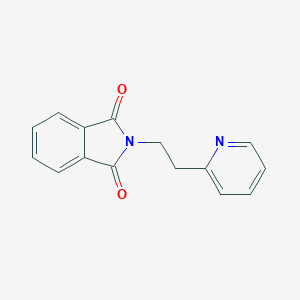

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

2-(2-pyridin-2-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14-12-6-1-2-7-13(12)15(19)17(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSOQPQMYBPJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282705 | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17624-26-9 | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17624-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-(Pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, a heterocyclic compound belonging to the pharmacologically significant phthalimide class. Phthalimide and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document details the chemical identity, physicochemical properties, and a representative synthetic protocol for the title compound. Furthermore, it explores the potential biological significance of this molecule by drawing parallels with the broader class of phthalimide derivatives, which are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties, among others.[2][3][4] This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and lipophilic nature contribute to its ability to interact with various biological targets, making it a versatile scaffold for drug design.[5] The inherent biological activities of phthalimide derivatives are broad, with established examples in anti-inflammatory, anticonvulsant, analgesic, and anticancer therapies.[1][6] The introduction of a pyridin-2-ylethyl substituent to the phthalimide core, as in 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, presents an intriguing molecule with potential for novel pharmacological activities. The pyridine ring, a common motif in pharmaceuticals, can engage in hydrogen bonding and π-stacking interactions, potentially enhancing the binding affinity of the molecule to biological targets. This guide aims to consolidate the known information on this specific derivative and provide a framework for its further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [7] |

| Molecular Weight | 252.27 g/mol | [7] |

| CAS Number | 17624-26-9 | [7] |

| Melting Point | 89-92 °C | [7] |

| Boiling Point | 227 °C (at 10 mmHg) | [7] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons (predicted) |

Synthesis and Characterization

The synthesis of N-substituted phthalimides is a well-established transformation in organic chemistry. A general and robust method involves the condensation of phthalic anhydride with a primary amine.

Synthetic Pathway

The synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione typically proceeds via the reaction of phthalic anhydride with 2-(2-aminoethyl)pyridine. This reaction can be carried out under various conditions, often involving heating in a suitable solvent.

Caption: General synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

Experimental Protocol

Materials:

-

Phthalic anhydride

-

2-(2-Aminoethyl)pyridine

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and 2-(2-aminoethyl)pyridine in a minimal amount of glacial acetic acid or DMF.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

Characterization

The structural confirmation of the synthesized compound would be achieved through standard spectroscopic techniques. Although specific spectra for the title compound were not found in the search results, the expected characteristic signals are outlined below based on the analysis of similar structures.[5][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide and pyridine rings, as well as two triplet signals corresponding to the ethyl linker.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the imide group, typically in the range of 165-170 ppm, in addition to the aromatic and aliphatic carbons.

-

FT-IR: The infrared spectrum will be characterized by strong absorption bands for the symmetric and asymmetric stretching of the carbonyl groups of the imide functionality, typically around 1770 and 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ).

Potential Biological Activity and Applications

While specific biological studies on 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are not extensively reported in the available literature, the well-documented and diverse pharmacological profile of the phthalimide scaffold provides a strong basis for predicting its potential therapeutic applications.[2][3][4]

Anti-inflammatory Activity

Numerous phthalimide derivatives have been reported to possess significant anti-inflammatory properties.[1] The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as TNF-α. The structural features of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione make it a candidate for investigation as a novel anti-inflammatory agent.

Antimicrobial Activity

The phthalimide core is present in various compounds with demonstrated antibacterial and antifungal activities.[10] The incorporation of the pyridine moiety, which is also a component of many antimicrobial drugs, may enhance this activity. Therefore, evaluating the antimicrobial spectrum of this compound is a promising area of research.

Anticancer Activity

The discovery of the immunomodulatory and anti-angiogenic effects of thalidomide, a well-known phthalimide derivative, has spurred extensive research into this class of compounds as anticancer agents.[4] The potential of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione to exhibit cytotoxic or cytostatic effects against various cancer cell lines warrants investigation.

Other Potential Applications

The versatility of the phthalimide scaffold extends to a range of other biological activities, including anticonvulsant and analgesic effects.[1] Furthermore, derivatives of isoindoline-1,3-dione have been explored as inhibitors of enzymes such as acetylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[11]

Caption: Potential biological activities based on structural components.

Future Directions

This technical guide consolidates the fundamental information available for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. However, to fully elucidate its potential, further research is imperative. Key future directions include:

-

Detailed Synthesis and Optimization: Development and publication of a detailed, optimized, and scalable synthetic protocol.

-

Comprehensive Spectroscopic Analysis: Full characterization of the compound using modern spectroscopic techniques to provide a complete and verifiable dataset.

-

In-depth Biological Screening: Systematic evaluation of the compound's biological activity across a range of assays, including anti-inflammatory, antimicrobial, and anticancer screens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the pyridine and phthalimide moieties to the observed biological effects.

Conclusion

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a molecule of significant interest within the field of medicinal chemistry. Its structural composition, combining the privileged phthalimide scaffold with a pyridine ring, suggests a high potential for diverse pharmacological activities. While a comprehensive experimental profile for this specific compound is yet to be fully established in the public domain, this guide provides a solid foundation of its known properties and a roadmap for future research. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. printo.2promojournal.com [printo.2promojournal.com]

- 4. redalyc.org [redalyc.org]

- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. jetir.org [jetir.org]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione (CAS Number: 17624-26-9), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure known for a wide spectrum of biological activities. This document outlines a robust and well-established protocol for the synthesis of the title compound via the condensation of phthalic anhydride with 2-(2-aminoethyl)pyridine. The core of this guide is a detailed, predictive analysis of the analytical data required for its unambiguous characterization. Leveraging established principles of spectroscopy and data from analogous structures, we present the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This a priori analysis serves as a critical benchmark for researchers to validate their experimental findings, ensuring scientific rigor in the synthesis and identification of this compound.

Introduction and Scientific Context

The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a cornerstone in synthetic and medicinal chemistry. Its derivatives are noted for their diverse pharmacological properties, including anti-inflammatory, antimycobacterial, and acetylcholinesterase inhibitory activities.[1][2] The hydrophobic nature of the phthalimide group can enhance the ability of molecules to traverse biological membranes, making it a valuable pharmacophore in drug design.[3]

The specific compound, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, incorporates this phthalimide scaffold linked to a pyridine ring via an ethyl bridge. This combination of a planar, aromatic imide system and a basic pyridine head is a recurring motif in the design of novel bioactive agents. A thorough understanding of its synthesis and a reliable analytical profile are paramount for any further investigation into its potential applications.

This guide provides the foundational chemical knowledge for professionals working with this compound, establishing a validated synthesis pathway and a comprehensive set of expected characterization data points.

Compound Identity and Physicochemical Properties

The fundamental properties of the title compound are summarized below, providing essential data for laboratory handling and analysis.

| Property | Value | Source(s) |

| CAS Number | 17624-26-9 | [4] |

| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Melting Point | 89-92 °C | [4] |

| Boiling Point | 227 °C (at 10 mmHg) | [4] |

| SMILES | O=C1N(CCC2=CC=CC=N2)C(=O)C3=C1C=CC=C3 | [4] |

| InChIKey | XDSOQPQMYBPJND-UHFFFAOYSA-N | [4] |

Recommended Synthesis Protocol

The synthesis of N-substituted phthalimides is reliably achieved through the condensation of phthalic anhydride with a primary amine. This reaction, a variant of the Gabriel synthesis, proceeds via a two-step mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by cyclization and dehydration to form the stable five-membered imide ring.

The proposed synthesis for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione involves the reaction of phthalic anhydride with 2-(2-aminoethyl)pyridine in a suitable solvent under reflux. Glacial acetic acid is the recommended solvent as it facilitates the dehydration step.[2][5]

Experimental Procedure

Reagents and Equipment:

-

Phthalic anhydride (1.0 eq)

-

2-(2-aminoethyl)pyridine (1.0 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard filtration apparatus

-

Recrystallization solvents (e.g., Ethanol, Isopropanol)

-

Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 equivalent) and glacial acetic acid (approx. 10-15 mL per gram of phthalic anhydride).

-

Addition of Amine: While stirring, add 2-(2-aminoethyl)pyridine (1.0 equivalent) to the flask.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of acetic acid is ~118 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase).[6] The disappearance of the starting amine is a key indicator of reaction completion.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice-water bath to facilitate precipitation of the product.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[5]

-

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Integrated workflow for structural verification.

Conclusion

This guide details a reliable synthetic route for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione and provides a comprehensive, theoretically-grounded framework for its analytical characterization. The provided step-by-step synthesis protocol is based on well-established chemical transformations. The predictive spectral data—including anticipated IR absorptions, ¹H and ¹³C NMR chemical shifts, and mass spectrometry fragmentation patterns—offers a robust set of benchmarks. Researchers and drug development professionals can use this guide to streamline the synthesis process and confidently verify the identity, structure, and purity of the title compound, thereby ensuring the integrity of their subsequent research.

References

-

Chemical Synthesis Database. (n.d.). 2-(2-pyridin-2-yl-ethyl)-isoindole-1,3-dione. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 17624-26-9 | 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. Retrieved from [Link]

-

Taiwo, F. O., Adebayo, J. O., & Emokpae, O. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. Available at: [Link]

-

Kumar, R., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(40), 35839–35857. Available at: [Link]

-

Karimi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 369–381. Available at: [Link]

-

Tan, A., & Feyzoğlu, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-181. Available at: [Link]

-

Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

-

Ghiuș, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4333. Available at: [Link]

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. printo.2promojournal.com [printo.2promojournal.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

Abstract

This technical guide provides a comprehensive walkthrough for the molecular structure elucidation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm its structure. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and self-validating methodology. All protocols are supported by authoritative references, and key data is presented in a clear, comparative format.

Introduction: The Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, famously associated with the tragic history of thalidomide but also with a wide array of therapeutic applications, including anti-inflammatory, and immunomodulatory agents.[1] The introduction of a pyridin-2-ylethyl substituent to the phthalimide nitrogen introduces a flexible linker and a basic nitrogen atom, creating opportunities for novel receptor interactions and modulation of physicochemical properties. Accurate and rigorous structural elucidation is the bedrock upon which all subsequent biological and material science investigations are built. This guide will detail a logical and efficient workflow for confirming the synthesis of the title compound, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione (Molecular Formula: C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ).[2]

Synthetic Strategy: A Direct Condensation Approach

The most direct and atom-economical approach to synthesizing N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[3][4] In the case of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, this involves the reaction of phthalic anhydride with 2-(2-aminoethyl)pyridine.

Rationale for Synthetic Route

This method is chosen for its high efficiency, operational simplicity, and the ready availability of the starting materials. The reaction proceeds via a two-step mechanism: nucleophilic attack of the primary amine on one of the anhydride carbonyls to form a phthalamic acid intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable five-membered imide ring. Glacial acetic acid is an excellent solvent for this reaction as it facilitates both the initial reaction and the subsequent dehydration.[5]

Detailed Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride (1.0 eq)

-

2-(2-Aminoethyl)pyridine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq) and glacial acetic acid.

-

Stir the mixture until the phthalic anhydride is fully dissolved.

-

Add 2-(2-aminoethyl)pyridine (1.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature, during which a precipitate should form.

-

Pour the cooled mixture into a beaker of cold deionized water to precipitate the product fully.

-

Filter the crude product by vacuum filtration and wash the solid with deionized water, followed by a cold saturated aqueous sodium bicarbonate solution to remove any unreacted phthalic anhydride and acetic acid.

-

Further wash the solid with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from hot ethanol to yield pure 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione as a crystalline solid.

-

Dry the purified product under vacuum. The expected melting point is in the range of 89-92 °C.[2]

The Elucidation Workflow: A Multi-Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Caption: The workflow for structural elucidation.

Spectroscopic Analysis and Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. The most telling signals for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are the characteristic imide carbonyl stretches.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Asymmetric C=O stretch of the imide |

| ~1715 | Strong | Symmetric C=O stretch of the imide |

| ~1600, ~1470 | Medium | C=C and C=N stretching of the pyridine and benzene rings |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| ~2950 | Medium-Weak | Aliphatic C-H stretching |

The presence of the two distinct, strong carbonyl peaks around 1770 and 1715 cm⁻¹ is a hallmark of the phthalimide group.[6][7] The absence of N-H stretching bands (around 3300-3500 cm⁻¹) and the characteristic primary amine scissoring band (around 1600 cm⁻¹) confirms the successful formation of the imide from the primary amine starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR will reveal the number of different proton environments, their multiplicity (splitting pattern), and their integration (the number of protons).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H6' (Pyridine) |

| ~7.85 | m | 2H | H4, H5 (Phthalimide) |

| ~7.70 | m | 2H | H3, H6 (Phthalimide) |

| ~7.60 | td | 1H | H4' (Pyridine) |

| ~7.15 | d | 1H | H3' (Pyridine) |

| ~7.10 | dd | 1H | H5' (Pyridine) |

| ~4.10 | t | 2H | N-CH₂ |

| ~3.20 | t | 2H | Py-CH₂ |

-

Rationale: The protons on the phthalimide ring will appear in the aromatic region, likely as two multiplets due to the symmetrical nature of the ring system. The pyridine protons will be distinct, with the proton ortho to the nitrogen (H6') being the most deshielded. The two methylene groups will appear as two triplets, a result of coupling with each other. The methylene group attached to the imide nitrogen (N-CH₂) will be more deshielded than the one attached to the pyridine ring (Py-CH₂).

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Imide) |

| ~159.0 | C2' (Pyridine) |

| ~149.0 | C6' (Pyridine) |

| ~136.5 | C4' (Pyridine) |

| ~134.0 | C4, C5 (Phthalimide) |

| ~132.0 | C2a, C6a (Phthalimide) |

| ~123.5 | C3, C6 (Phthalimide) |

| ~123.0 | C5' (Pyridine) |

| ~121.5 | C3' (Pyridine) |

| ~38.0 | N-CH₂ |

| ~36.0 | Py-CH₂ |

-

Rationale: The imide carbonyl carbons are highly deshielded and will appear around 168 ppm. The aromatic carbons of both the phthalimide and pyridine rings will be found in the 120-160 ppm range. The two aliphatic methylene carbons will be significantly more shielded, appearing around 36-38 ppm.

To definitively assign the proton and carbon signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. We would expect to see a cross-peak between the two methylene triplets (~4.10 and ~3.20 ppm), confirming their connectivity. We would also see correlations between the adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Caption: Logic diagram for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further corroborate the proposed structure.

Expected Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 252 | High | [M]⁺ (Molecular Ion) |

| 160 | High | [M - C₅H₄NCH₂]⁺ |

| 148 | Medium | [Phthalimide]⁺ |

| 132 | Medium | [C₈H₄O₂]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 92 | High | [C₅H₄NCH₂]⁺ (Tropylium-like ion) |

-

Rationale: The molecular ion peak at m/z 252 will confirm the molecular formula C₁₅H₁₂N₂O₂. A prominent fragmentation pathway would be the cleavage of the bond between the ethyl linker and the phthalimide nitrogen, leading to a fragment at m/z 160. Another key fragmentation would be the formation of the pyridin-2-ylmethyl cation at m/z 92, which is a very stable fragment.

Conclusion

The structural elucidation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a systematic process that relies on the logical application of synthesis and a suite of spectroscopic techniques. The direct condensation of phthalic anhydride and 2-(2-aminoethyl)pyridine provides an efficient route to the target molecule. Confirmation of the structure is achieved through a self-validating system where FT-IR confirms the presence of the imide functional group, mass spectrometry verifies the molecular weight, and a combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the atomic connectivity. This comprehensive approach ensures the scientific integrity of the synthesized compound, enabling its confident use in further research and development endeavors.

References

-

Chemical Synthesis Database. 2-(2-pyridin-2-yl-ethyl)-isoindole-1,3-dione. [Link]

-

Farani, M. R., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]

-

Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. [Link]

-

Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis. [Link]

-

NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. [Link]

-

Pour, M., & Ghafuri, H. (2018). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

-

Saeed, A., et al. (2016). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

-

Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Wolan, A., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

Sources

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. printo.2promojournal.com [printo.2promojournal.com]

Spectroscopic Data of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione (CAS No. 17624-26-9). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who have an interest in the synthesis and characterization of N-substituted phthalimide derivatives. This guide offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by established principles of spectroscopic interpretation and data from analogous structures.

Introduction

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol , belongs to the class of N-substituted phthalimides.[1] This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members.[2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities. This guide will delve into the characteristic spectral features that confirm the identity and purity of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is presented below. The key structural motifs that give rise to its characteristic spectroscopic signals are the phthalimide group, the pyridine ring, and the ethyl linker.

Figure 1. Molecular Structure of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR data for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione in a deuterated solvent like CDCl₃ are summarized in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | H-6' (Pyridine) |

| ~7.85 | m | 2H | H-4, H-7 (Phthalimide) |

| ~7.70 | m | 2H | H-5, H-6 (Phthalimide) |

| ~7.55 | td | 1H | H-4' (Pyridine) |

| ~7.10 | d | 1H | H-3' (Pyridine) |

| ~7.05 | dd | 1H | H-5' (Pyridine) |

| ~4.10 | t | 2H | N-CH₂ |

| ~3.20 | t | 2H | Py-CH₂ |

Interpretation:

-

Aromatic Protons (Phthalimide): The four protons of the phthalimide ring are expected to appear as two multiplets around 7.85 and 7.70 ppm. This complex pattern arises from the symmetrical nature of the phthalimide moiety.[2]

-

Aromatic Protons (Pyridine): The pyridine ring protons will exhibit distinct signals. The proton at the 6'-position (H-6'), being adjacent to the nitrogen, is the most deshielded and is expected to appear as a doublet around 8.50 ppm. The remaining pyridine protons will appear in the range of 7.05-7.55 ppm with their characteristic splitting patterns (triplet of doublets and doublets).

-

Ethyl Linker Protons: The two methylene groups of the ethyl linker will appear as two triplets. The methylene group attached to the phthalimide nitrogen (N-CH₂) is expected to be more deshielded, appearing around 4.10 ppm, while the methylene group adjacent to the pyridine ring (Py-CH₂) will likely resonate around 3.20 ppm. The triplet multiplicity is due to the coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are presented below.

| Chemical Shift (ppm) | Assignment |

| ~168.0 | C=O (Phthalimide) |

| ~159.0 | C-2' (Pyridine) |

| ~149.0 | C-6' (Pyridine) |

| ~136.5 | C-4' (Pyridine) |

| ~134.0 | C-5, C-6 (Phthalimide) |

| ~132.0 | C-3a, C-7a (Phthalimide) |

| ~123.5 | C-4, C-7 (Phthalimide) |

| ~123.0 | C-5' (Pyridine) |

| ~121.5 | C-3' (Pyridine) |

| ~38.0 | N-CH₂ |

| ~36.0 | Py-CH₂ |

Interpretation:

-

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to have a chemical shift of around 168.0 ppm, which is characteristic for imide carbonyls.[3]

-

Aromatic Carbons: The carbon atoms of the phthalimide and pyridine rings will appear in the aromatic region (120-160 ppm). The quaternary carbons of the phthalimide ring (C-3a, C-7a) will be observed around 132.0 ppm. The pyridine carbons will have distinct chemical shifts, with C-2' being the most deshielded due to its proximity to the nitrogen atom.

-

Aliphatic Carbons: The two methylene carbons of the ethyl linker will appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) expected around 38.0 ppm and the one attached to the pyridine ring (Py-CH₂) around 36.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Asymmetric C=O stretching (Imide) |

| ~1710 | Strong | Symmetric C=O stretching (Imide) |

| ~1600, ~1580, ~1470 | Medium | C=C and C=N stretching (Aromatic rings) |

| ~1430 | Medium | CH₂ scissoring |

| ~1390 | Strong | C-N stretching (Imide) |

| ~720 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Interpretation:

-

Carbonyl Stretching: The most prominent feature in the IR spectrum of a phthalimide derivative is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl groups. These typically appear around 1770 cm⁻¹ and 1710 cm⁻¹.[2]

-

Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the phthalimide and pyridine rings will result in a series of medium-intensity bands in the 1600-1470 cm⁻¹ region.

-

C-N Stretching: A strong band around 1390 cm⁻¹ is characteristic of the C-N stretching vibration of the imide group.

-

C-H Bending: The out-of-plane C-H bending vibration for the ortho-disubstituted benzene ring of the phthalimide moiety is expected to produce a strong band around 720 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be recorded using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate (NaCl or KBr) from a solution. For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the salt plate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. The mass spectrum of N-[2-(2-PYRIDYL)ETHYL]PHTHALIMIDE is available in the SpectraBase database.[4]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 252, corresponding to the molecular weight of the compound. The fragmentation of the molecular ion is a key diagnostic tool.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion (m/z 252): The presence of a peak at m/z 252 confirms the molecular weight of the compound.

-

Fragment at m/z 146: A significant fragment is expected at m/z 146, corresponding to the phthalimide radical cation, formed by the cleavage of the N-CH₂ bond.

-

Fragment at m/z 106: Another important fragment at m/z 106 would correspond to the [CH₂-CH₂-Py]⁺ ion, resulting from the cleavage of the bond between the nitrogen and the ethyl group.

-

Fragment at m/z 92: Loss of a methylene group from the m/z 106 fragment could lead to the pyridinium ion at m/z 92.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Parameters (for EI):

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: 50-500 amu

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable reference for scientists involved in the synthesis and characterization of this and related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. Adherence to these analytical techniques will ensure the unambiguous identification and structural confirmation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione in a research and development setting.

References

-

ChemSynthesis. 2-(2-pyridin-2-yl-ethyl)-isoindole-1,3-dione. [Link]

-

PLOS ONE. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. [Link]

-

LookChem. Cas 136918-14-4,phthalimide. [Link]

-

ResearchGate. 13C NMR spectrum of phthalimide analog. [Link]

-

PubMed Central. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. [Link]

-

Journal of Pharmaceutical and Allied Sciences. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

-

ResearchGate. 13C NMR spectrum of phthalimide analog. [Link]

-

SpectraBase. N-[2-(2-PYRIDYL)ETHYL]PHTHALIMIDE. [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

Hoffman Fine Chemicals. CAS RN 34403-37-7 | 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione. [Link]

-

PubMed Central. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]

-

NIST WebBook. Phthalimide. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

PubMed Central. N-(2-Pyridylmethyl)phthalimide. [Link]

-

CORE. IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

Sources

An In-depth Technical Guide to Predicting the Mechanism of Action of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

Introduction: Unveiling the Therapeutic Potential of a Novel Isoindoline-1,3-dione Analog

The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including thalidomide and its analogs.[1] This heterocyclic motif is known for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and analgesic effects.[2][3][4] The subject of this guide, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione, is a novel compound that integrates this potent scaffold with a pyridin-2-ylethyl moiety. While direct biological data for this specific molecule is scarce, its structural components suggest a strong potential for bioactivity.

This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. We will employ a multi-pronged strategy that synergistically combines in silico predictions with rigorous experimental validation, a proven approach in modern drug discovery.[5][6][7] Our primary hypothesis, based on extensive research into structurally related compounds, is that 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione acts as an inhibitor of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[8][9] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from concept to clinic.

Part 1: In Silico Prediction of Biological Targets and Pathways

The initial phase in deciphering a novel compound's MoA involves computational, or in silico, methods. These approaches leverage the molecule's structure to predict its likely biological targets and signaling pathways, providing a rational basis for subsequent experimental investigations.[10][11]

Target Prediction via Chemical Similarity and Pharmacophore Modeling

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of ligand-based drug design.[12] We will utilize public and proprietary databases to screen for known drugs and bioactive compounds that share structural features with 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

Numerous studies have highlighted the potential of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9] The general structure of our compound, featuring an aromatic phthalimide group connected to a nitrogen-containing heterocyclic moiety (pyridine) via an ethyl linker, is consistent with the pharmacophore models of known cholinesterase inhibitors.

Table 1: Predicted Primary and Secondary Targets for 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

| Predicted Target | Prediction Basis | Potential Therapeutic Indication | Confidence Level |

| Acetylcholinesterase (AChE) | High structural similarity to known isoindoline-1,3-dione based AChE inhibitors.[8][9] | Alzheimer's Disease, Myasthenia Gravis | High |

| Butyrylcholinesterase (BuChE) | Often co-targeted with AChE by similar inhibitors.[9] | Alzheimer's Disease | Moderate |

| Monoamine Oxidase B (MAO-B) | Some phthalimide derivatives show inhibitory activity.[8] | Parkinson's Disease, Depression | Moderate |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory properties of the isoindoline-1,3-dione scaffold.[3] | Inflammation, Pain | Low |

| Tumor Necrosis Factor-alpha (TNF-α) | Immunomodulatory effects of thalidomide analogs. | Inflammatory Diseases, Cancer | Low |

Molecular Docking Simulations

To further investigate the plausibility of our primary hypothesis, we will perform molecular docking studies. This structure-based method computationally models the interaction between our small molecule and the three-dimensional structure of its putative protein target.[13] A favorable docking score, indicating a low binding energy, suggests a stable and potentially inhibitory interaction.

We will dock 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione into the active site of human AChE (PDB ID: 4EY7). The simulation will predict the binding pose and the specific amino acid residues involved in the interaction. We anticipate that the isoindoline-1,3-dione moiety will form π-π stacking interactions with aromatic residues in the catalytic anionic site (CAS) of AChE, while the pyridine ring may interact with the peripheral anionic site (PAS), a common binding pattern for dual-site AChE inhibitors.[8]

Caption: In silico workflow for MoA hypothesis generation.

Part 2: Experimental Validation of the Predicted Mechanism of Action

While in silico predictions are invaluable for hypothesis generation, experimental validation is essential to confirm the MoA.[14] This section outlines a logical and efficient workflow for testing our hypothesis that 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is an AChE inhibitor.

Synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

The first practical step is the chemical synthesis of the compound. A common and efficient method involves the condensation reaction between phthalic anhydride and 2-(2-aminoethyl)pyridine.[8][15]

Protocol 1: Synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

-

Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and 2-(2-aminoethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzymatic Assays

Direct evidence of target engagement is best obtained through in vitro enzymatic assays.[16] We will assess the inhibitory activity of our compound against AChE and BuChE using a modified Ellman's method.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

-

Reagent Preparation: Prepare solutions of AChE (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test compound. Add the AChE solution and incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate, ATCI.

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Donepezil will be used as a positive control.

Table 2: Hypothetical In Vitro Cholinesterase Inhibition Data

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE IC₅₀ / AChE IC₅₀) |

| 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione | 5.2 | 25.8 | 4.96 |

| Donepezil (Control) | 0.03 | 3.5 | 116.7 |

Cell-Based Assays

To understand the compound's effect in a more biologically relevant context, we will perform cell-based assays.[5] These assays can assess not only the compound's efficacy but also its potential cytotoxicity.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells in appropriate media.

-

Induction of Cytotoxicity: Treat the cells with a neurotoxin, such as amyloid-beta (Aβ) peptide or H₂O₂, to induce cell death.

-

Compound Treatment: Co-treat the cells with the neurotoxin and varying concentrations of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

-

Viability Assessment: After 24-48 hours, assess cell viability using the MTT or LDH assay.

-

Data Analysis: Determine the concentration at which the compound provides significant neuroprotection against the toxin-induced cell death.

Caption: Tiered approach for experimental MoA validation.

In Vivo Studies

If the compound demonstrates potent in vitro activity and favorable cell-based results, the final step in preclinical MoA validation is to test its efficacy in an animal model.[7][14] A commonly used model for assessing pro-cognitive, anti-amnesic drugs is the scopolamine-induced amnesia model in mice or rats.

Protocol 4: Scopolamine-Induced Amnesia Model in Mice

-

Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione orally or via intraperitoneal injection at various doses.

-

Induction of Amnesia: After 30-60 minutes, induce amnesia by administering scopolamine (a muscarinic receptor antagonist).

-

Behavioral Testing: 30 minutes after scopolamine administration, assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

-

Data Analysis: Compare the performance of the compound-treated groups with the scopolamine-only and vehicle control groups. A significant improvement in memory retention in the compound-treated groups would support the hypothesized AChE inhibitory mechanism.

Conclusion and Future Directions

This guide has outlined a systematic and integrated approach to predict and validate the mechanism of action for the novel compound 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione. By combining computational predictions with a tiered experimental validation workflow, from enzymatic assays to in vivo models, we can confidently elucidate its therapeutic potential as an acetylcholinesterase inhibitor.

Positive results from these studies would warrant further investigation, including comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, off-target screening to ensure selectivity, and more advanced preclinical studies. The framework presented herein serves as a robust template for the rational discovery and development of new chemical entities, ultimately accelerating the journey from the laboratory bench to the patient's bedside.

References

- Target Identification and Validation (Small Molecules) - UCL.

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.

- Affinity-based target identification for bioactive small molecules - RSC Publishing.

- Target identification and mechanism of action in chemical biology and drug discovery - NIH.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC - NIH.

- Small-molecule Target and Pathway Identification - Broad Institute.

- In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF - ResearchGate.

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review.

- Network Pharmacology and Experimental Validation to Explore That Celas | DDDT.

- A Guide to In Silico Drug Design - PMC - PubMed Central.

- Validation guidelines for drug-target prediction methods.

- Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PubMed Central.

- Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PubMed Central.

- Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PubMed Central.

- 2-(2-pyridin-2-yl-ethyl)-isoindole-1,3-dione - Chemical Synthesis Database.

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem.

- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - ResearchGate.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotech-asia.org [biotech-asia.org]

- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

The Isoindoline-1,3-dione Scaffold: A Privileged Framework in Drug Discovery & Synthesis of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione and Its Analogs

Abstract

The isoindoline-1,3-dione, or phthalimide, core is a venerable scaffold in medicinal chemistry, celebrated for its synthetic versatility and the diverse biological activities of its derivatives. This technical guide provides an in-depth exploration of the synthesis and discovery of a key analog, 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione , and related compounds. We will dissect the prevalent synthetic methodologies, offering mechanistic insights and field-proven protocols. Furthermore, this guide will illuminate the discovery trajectory of these molecules, particularly as potent cholinesterase inhibitors, contextualizing their relevance in the development of therapeutics for neurodegenerative diseases such as Alzheimer's. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Introduction: The Enduring Significance of the Phthalimide Moiety

The phthalimide structure is a cornerstone in synthetic and medicinal chemistry. Its rigid, planar aromatic nature and the reactivity of the imide nitrogen make it an ideal building block for creating a vast array of functionalized molecules.[1] Historically, the phthalimide group is famously associated with the Gabriel synthesis of primary amines, a robust method that elegantly circumvents the common issue of over-alkylation.[2]

Beyond its utility as a synthetic intermediate, the isoindoline-1,3-dione scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[3] Derivatives have been investigated and developed for their anti-inflammatory, anticancer, analgesic, antimicrobial, and, notably, neuroprotective properties.[4][5][6]

A particularly fruitful area of research has been the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[4] The isoindoline-1,3-dione moiety is understood to interact with the peripheral anionic site (PAS) of AChE, making it an excellent anchor for designing potent, dual-binding site inhibitors.[7][8] This guide focuses on 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione (Figure 1), a representative molecule that merges the phthalimide scaffold with a pyridine ring, a common feature in centrally active agents.

Figure 1: Structure of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

-

Molecular Formula: C₁₅H₁₂N₂O₂[9]

-

Molecular Weight: 252.27 g/mol [9]

-

CAS Number: 17624-26-9[9]

-

Physical Properties: Melting Point of 89-92 °C.[9]

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of N-substituted isoindoline-1,3-diones is dominated by two highly reliable and versatile methods. The choice between them often depends on the availability and reactivity of the starting materials.

Method A: The Gabriel Synthesis via N-Alkylation of Potassium Phthalimide

The Gabriel synthesis is the classic and often preferred method for preparing primary amines, and by extension, N-substituted phthalimides, from primary alkyl halides.[10] Its primary advantage is the prevention of over-alkylation, a common side reaction when using ammonia or primary amines as nucleophiles. The phthalimide nitrogen, once alkylated, is no longer nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl groups, thus stopping the reaction cleanly at the desired stage.[2][11]

Mechanism:

The synthesis proceeds in two main stages:

-

Deprotonation: Phthalimide is treated with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to deprotonate the acidic N-H proton (pKa ≈ 8.3), forming the nucleophilic potassium phthalimide salt.[10]

-

Nucleophilic Substitution (Sₙ2): The phthalimide anion then acts as a nucleophile, attacking a primary alkyl halide (e.g., 2-(2-chloroethyl)pyridine) in a classic Sₙ2 reaction. This step is highly efficient for primary and benzylic halides but is not suitable for sterically hindered secondary or tertiary halides, which would favor elimination reactions.[11]

Method B: Direct Condensation of Phthalic Anhydride

An alternative and often more direct route involves the condensation of phthalic anhydride with a primary amine, in this case, 2-(2-aminoethyl)pyridine.[1][5] This reaction proceeds via a two-step sequence: nucleophilic acyl substitution to form an intermediate phthalamic acid, followed by a dehydrative cyclization to form the imide ring.

Mechanism:

-

Amide Formation: The primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of a carboxylic acid and an amide (the phthalamic acid intermediate).

-

Cyclization (Imide Formation): Upon heating, typically in a high-boiling solvent like glacial acetic acid or toluene with a Dean-Stark trap to remove water, the carboxylic acid and amide functionalities undergo an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring.[1]

Sources

- 1. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgosolver.com [orgosolver.com]

- 11. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

"2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione

Abstract

2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione is a heterocyclic molecule incorporating a phthalimide group and a pyridine ring, structural motifs prevalent in pharmacologically active compounds. Despite its potential, this specific molecule remains largely unexplored in the scientific literature, presenting a unique opportunity for novel computational investigation. This technical guide outlines a comprehensive, first-principles-based research program to characterize the structural, electronic, and potential bio-interactive properties of this molecule. Acting as a roadmap for researchers, this document details the rationale and step-by-step protocols for a suite of computational chemistry techniques, including Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations. By following this guide, researchers can elucidate the molecule's fundamental properties, predict its behavior in a biological context, and generate a robust dataset to guide future empirical studies.

Introduction: Rationale for a Computational First Approach

The molecule 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione combines the rigid, planar phthalimide moiety with the flexible ethyl-pyridine group. The phthalimide core is a well-known pharmacophore found in drugs like thalidomide, known for its diverse and sometimes tragic biological activities, while the pyridine ring is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and π-stacking interactions. The conformational flexibility of the ethyl linker between these two groups suggests that the molecule can adopt various spatial arrangements, which will be critical to its interaction with biological macromolecules.

Given the absence of extensive experimental data, a computational-first approach is the most efficient and cost-effective strategy to perform an initial characterization. This guide provides the theoretical basis and practical workflows for such an investigation.

Our investigative workflow is structured as follows:

Caption: A comprehensive computational workflow for characterizing the title compound.

Part A: Quantum Mechanical Characterization with Density Functional Theory (DFT)

Expertise & Experience: DFT is the workhorse of modern computational chemistry for small to medium-sized molecules. It provides an excellent balance between accuracy and computational cost for determining electronic structure and related properties. Our choice of the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted standard for organic molecules, providing reliable geometric and electronic data. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, and polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density in these conjugated systems.

Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D conformation (the global minimum on the potential energy surface) of the molecule and to confirm it is a true minimum.

Step-by-Step Methodology:

-

Initial Structure Generation:

-

Use a molecular builder (e.g., Avogadro, ChemDraw) to sketch the 2D structure of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

-

Generate an initial 3D conformation using the builder's built-in force field minimization (e.g., MMFF94). This provides a reasonable starting point for the more accurate quantum mechanical calculation.

-

Save the coordinates in a standard format (e.g., .xyz or .mol).

-

-

DFT Input File Preparation:

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Route Section: Specify the calculation type. For Gaussian, this would be #p B3LYP/6-311++G(d,p) Opt Freq.

-

B3LYP/6-311++G(d,p): The level of theory.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Solvent Effects: To simulate a more realistic environment, consider adding an implicit solvent model like the Polarization Continuum Model (PCM) (e.g., SCRF=(PCM,Solvent=Water)).

-

-

Execution and Analysis:

-

Submit the calculation.

-

Convergence Check: Ensure the optimization job has converged successfully by checking the output file for the four criteria of force and displacement.

-

Frequency Analysis: After optimization, inspect the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, and the structure needs to be perturbed along that vibrational mode and re-optimized.

-

Electronic and Spectroscopic Properties

Objective: To understand the molecule's electronic distribution, reactivity, and to predict spectra that can be used to validate future experimental work.

Methodology:

-

Frontier Molecular Orbitals (FMOs):

-

From the optimized structure's output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (

) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

-

-

Molecular Electrostatic Potential (ESP):

-

Generate an ESP map. This map visualizes the charge distribution on the molecule's surface.

-

Regions of negative potential (typically colored red) indicate areas rich in electrons (e.g., around the carbonyl oxygens and pyridine nitrogen) and are susceptible to electrophilic attack.

-

Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack.

-

-

Predicted Spectroscopic Data:

-

IR Spectrum: The Freq calculation directly yields vibrational frequencies and their intensities. These can be plotted to generate a theoretical IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the frequencies to better match experimental values.

-

NMR Spectrum: Perform a subsequent calculation using the NMR keyword (e.g., # B3LYP/6-311++G(d,p) NMR Geom=Check). This will calculate the isotropic shielding values for each nucleus (¹H and ¹³C), which can be converted to chemical shifts by referencing against a standard like Tetramethylsilane (TMS) calculated at the same level of theory.

-

Anticipated Data Summary: The following table presents exemplar data one could expect from these DFT calculations.

| Property | Predicted Value | Significance |

| Total Dipole Moment | 3.5 - 5.0 Debye | Indicates significant polarity, suggesting good solubility in polar solvents. |

| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Key IR Frequencies (cm⁻¹) | ~1770, ~1715 (C=O stretch), ~1590 (C=C stretch) | Provides fingerprints for experimental identification via IR spectroscopy. |

| ¹³C NMR Shifts (ppm) | ~168 (C=O), ~122-150 (Aromatic C) | Aids in structural elucidation via NMR. |

Part B: Simulating Biological Interactions via Molecular Docking

Trustworthiness: Molecular docking is a powerful hypothesis-generating tool. It predicts the preferred orientation and binding affinity of a ligand to a protein target. While not a perfect predictor of biological activity, it is an invaluable method for prioritizing compounds and understanding potential mechanisms of action. To ensure a self-validating protocol, we include re-docking of a known co-crystallized ligand to validate the docking parameters before docking our novel compound.

Protocol: Target Selection and Docking Simulation

Objective: To identify a plausible protein target and predict the binding mode and affinity of 2-(2-(Pyridin-2-yl)ethyl)isoindoline-1,3-dione.

Step-by-Step Methodology:

-

Target Identification:

-

Based on the phthalimide and pyridine motifs, plausible targets could include enzymes like Cyclooxygenase (COX) or kinases, or receptors involved in neurotransmission.

-

Search databases like the Protein Data Bank (PDB) for high-resolution crystal structures of relevant targets, preferably co-crystallized with a ligand similar to our molecule. For this guide, we will select a hypothetical kinase target (e.g., PDB ID: XXXX).

-

-

Receptor and Ligand Preparation:

-

Receptor: Download the PDB file. Remove water molecules and any non-essential co-factors. Add polar hydrogen atoms and assign partial charges using a tool like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-